molecular formula C10H20N2O5S B2913013 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1421497-01-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2913013
CAS No.: 1421497-01-9
M. Wt: 280.34
InChI Key: JTPCVWXHOCSPAR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a cyclopentyl scaffold with hydroxy and hydroxymethyl substituents, along with a methylsulfonamido acetamide side chain, suggests potential as a key intermediate or a bioactive molecule. Researchers are investigating its application as a potential inhibitor for various enzymes, such as proteases or kinases, which are critical targets in numerous disease pathways. The presence of the sulfonamide group is often associated with binding to enzyme active sites, making it a valuable scaffold for developing novel therapeutic agents for conditions like cancer, neurodegenerative diseases, or infectious diseases. This compound is provided exclusively for laboratory research purposes to further explore these mechanisms and applications in vitro.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5S/c1-12(18(2,16)17)5-10(15)11-8-3-7(6-13)9(14)4-8/h7-9,13-14H,3-6H2,1-2H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCVWXHOCSPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC(C(C1)O)CO)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentyl ring with hydroxymethyl and sulfonamide substituents, which may influence its solubility, stability, and interaction with biological macromolecules. Understanding these properties is crucial for predicting its biological activity.

Chemical Structure

  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 303.36 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antimicrobial activity against various pathogens.
  • Anticancer Potential : The ability to inhibit carbonic anhydrases (CAs), particularly isoforms linked to tumor progression (hCA IX and hCA XII), has been noted in structurally related compounds. This suggests that this compound could also possess anticancer properties through similar mechanisms.

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases :
    • A study on coumarin derivatives indicated that modifications in the structure can lead to selective inhibition of hCA IX and hCA XII, which are implicated in cancer progression. The K_i values for potent inhibitors ranged from 0.48 to 3.33 µM . Given the structural similarities, this compound may exhibit comparable inhibitory effects.
  • Antimicrobial Activity :
    • Research has shown that certain sulfonamide derivatives possess significant antibacterial properties. For instance, compounds with similar sulfonamide groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in treating bacterial infections.
  • Structural Analysis :
    • Crystallographic studies reveal that the compound's conformation allows for optimal interaction with target enzymes through hydrogen bonding and hydrophobic interactions . Such structural insights are vital for understanding how modifications can enhance or diminish biological activity.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Enzyme InhibitionCoumarin DerivativesK_i values 0.48 - 3.33 µM for hCA IX/XII
AntimicrobialSulfonamide DerivativesEffective against various pathogens
Structural InsightsCrystallographic StudiesFavorable conformations for interactions

Comparison with Similar Compounds

Structural Analogues

Cyclopentyl Acetamide Derivatives

Example: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide ()

  • Structural Similarities : Cyclopentyl core, acetamide group.
  • Key Differences : The thiazole substituent replaces the methylsulfonamido and hydroxyl groups.
  • Functional Implications :
    • The thiazole derivatives exhibit MAO-B inhibitory activity (IC₅₀ ~0.1–1 µM), relevant for neurodegenerative diseases .
    • The target compound’s methylsulfonamido group may enhance metabolic stability compared to thiazole’s heterocyclic ring, which is prone to oxidation.
Sulfonamide-Modified Acetamides

Example : 2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide ()

  • Structural Similarities : Sulfonamido-acetamide backbone.
  • Key Differences : Aromatic benzene sulfonamide vs. aliphatic methylsulfonamido; pyridinylmethyl vs. cyclopentyl-hydroxymethyl.
  • Functional Implications :
    • The benzene sulfonamide in may improve binding affinity to hydrophobic targets (e.g., enzymes) due to π-π interactions.
    • The target compound’s hydroxyl groups could enhance water solubility , addressing a common limitation of sulfonamide-based drugs .

Physicochemical Properties

Property Target Compound Compound* Compound
Core Structure Cyclopentyl + hydroxyls Cyclopentyl + sulfonamide Benzene sulfonamide + pyridine
Hydrogen Bond Donors 3 (2×OH, 1×NH) 2 (NHCO, NH) 2 (NHCO, NH)
LogP (Predicted) ~0.5 (hydrophilic) ~1.2 ~2.8 (lipophilic)
Melting Point Not reported 188.9°C (IR: 3391 cm⁻¹ NH) Not reported

*Compound from : Cyclopentyl acetamide with sulfonamide (IR: 1681 cm⁻¹ C=O; NMR: δ 10.2 ppm NHCO) .

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